prop-2-en-1-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
prop-2-enyl 4-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-5-13-35-25(31)22-16(2)27-26(32)28-24(22)19-15-30(18-9-7-6-8-10-18)29-23(19)17-11-12-20(33-3)21(14-17)34-4/h5-12,14-15,24H,1,13H2,2-4H3,(H2,27,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMJZYKSWIKOOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis.
Mode of Action
The compound acts as a selective STAT3 inhibitor . It interacts with STAT3, inhibiting its activation and thereby preventing the transcription of genes that are regulated by this transcription factor.
Biochemical Pathways
The inhibition of STAT3 affects several biochemical pathways. One of the key pathways is the JAK-STAT signaling pathway , which is involved in processes such as cell growth, differentiation, and immune response. By inhibiting STAT3, the compound disrupts this pathway, leading to a decrease in the transcription of genes that promote inflammation and cell proliferation.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to cross the blood-brain barrier. This suggests that the compound could have similar properties, but further studies are needed to confirm this.
Result of Action
The inhibition of STAT3 by the compound leads to a decrease in the transcription of genes that promote inflammation and cell proliferation. This can result in a reduction of inflammatory responses and a decrease in cell growth. In the context of neurodegenerative diseases, this could potentially protect against neuronal cell loss.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other molecules that bind to STAT3 could potentially affect the compound’s ability to inhibit this transcription factor. Additionally, factors such as pH and temperature could potentially affect the stability of the compound.
Biological Activity
The compound prop-2-en-1-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic molecule that integrates several pharmacologically active moieties. This article explores its biological activity, focusing on its therapeutic potential and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 382.41 g/mol. The compound features a pyrimidine core, which is known for its biological significance, particularly in drug development.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities including:
- Anticancer Activity : Many derivatives of pyrimidines and pyrazoles have demonstrated significant anticancer properties by inhibiting key enzymes involved in cell proliferation.
- Antimicrobial Properties : Pyrazole derivatives are noted for their antibacterial and antifungal activities.
- Anti-inflammatory Effects : Some studies have highlighted their potential in reducing inflammation through various pathways.
Table 1: Biological Activities of Related Compounds
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Dihydrofolate Reductase (DHFR) : This enzyme plays a crucial role in DNA synthesis. Inhibitors like the studied compound can reduce the availability of tetrahydrofolate, thereby limiting the proliferation of cancer cells .
- Kinase Inhibition : Similar compounds have shown the ability to inhibit various kinases involved in signaling pathways that regulate cell growth and survival .
Study 1: Antitumor Efficacy
A study investigating the antitumor efficacy of pyrido[2,3-d]pyrimidine derivatives found that these compounds significantly inhibited tumor growth in vitro and in vivo models. The mechanism was linked to their ability to inhibit DHFR and induce apoptosis in cancer cells .
Study 2: Antimicrobial Activity
In another study focusing on pyrazole derivatives, several compounds demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship indicated that modifications at specific positions enhanced their antimicrobial efficacy .
Q & A
Q. What are the key synthetic pathways for preparing this compound, and how can reaction yields be optimized?
The compound is synthesized via multi-step reactions, including condensation of substituted aldehydes with β-ketoesters under acidic or basic conditions, followed by cyclization with urea/thiourea derivatives. Yield optimization involves solvent selection (e.g., ethanol or methanol), catalyst screening (e.g., p-toluenesulfonic acid), and temperature control (reflux vs. microwave-assisted synthesis). Intermediate purification via column chromatography or recrystallization is critical to minimize side products .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?
High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (±2 ppm), while H/C NMR identifies proton/carbon environments (e.g., pyrazole C-H signals at δ 7.2–8.1 ppm and tetrahydropyrimidine carbonyl at ~170 ppm). IR spectroscopy validates functional groups (C=O stretch at 1650–1750 cm). Purity (>95%) is assessed via HPLC with a C18 column and UV detection at 254 nm .
Q. What preliminary biological screening data exist for this compound?
Early studies report moderate antimicrobial activity (MIC = 32–64 µg/mL against S. aureus and E. coli) and anti-inflammatory effects (IC = 18 µM in COX-2 inhibition assays). However, cytotoxicity in normal cell lines (e.g., HEK293) at >50 µM necessitates structural refinement for therapeutic applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies in IC values (e.g., COX-2 inhibition ranging from 18–45 µM) may arise from assay conditions (e.g., substrate concentration, incubation time). Standardized protocols (e.g., ELISA-based enzymatic assays with positive controls like celecoxib) and orthogonal validation (e.g., gene expression analysis of inflammatory markers) are recommended .
Q. What structure-activity relationship (SAR) insights guide the optimization of this compound’s pharmacological profile?
Key SAR findings:
- The 3,4-dimethoxyphenyl group enhances solubility but reduces metabolic stability.
- Methyl substitution at C6 of the tetrahydropyrimidine ring improves target affinity (ΔG = −9.2 kcal/mol in docking studies).
- Replacing the prop-2-en-1-yl ester with bulkier groups (e.g., benzyl) increases cytotoxicity, suggesting a balance between lipophilicity and safety .
Q. Which computational methods are effective for predicting binding modes with biological targets?
Molecular docking (AutoDock Vina) using crystal structures of COX-2 (PDB: 5KIR) and EGFR (PDB: 1M17) identifies hydrogen bonds between the pyrazole ring and Arg120/Val509 residues. MD simulations (GROMACS) over 100 ns assess stability of ligand-protein complexes, with RMSD <2 Å indicating robust binding .
Q. How do oxidative vs. reductive pathways influence the compound’s reactivity in functionalization reactions?
Oxidation with KMnO in acidic media converts the prop-2-en-1-yl group to a carboxylic acid, while LiAlH reduces the ester to a primary alcohol. Selective functionalization at the pyrazole N1-position is achievable using NaH/alkyl halides in DMF .
Comparative and Mechanistic Questions
Q. How does this compound compare to structurally similar pyrazole-tetrahydropyrimidine hybrids in terms of pharmacokinetics?
Compared to analogs with 4-ethoxyphenyl (t = 2.3 h) or 4-chlorophenyl (Cl = 12 mL/min/kg) substituents, the 3,4-dimethoxyphenyl derivative shows improved oral bioavailability (F = 55% in rat models) due to enhanced passive diffusion across Caco-2 monolayers (P = 8.6 × 10 cm/s) .
Q. What strategies mitigate metabolic instability of the 3,4-dimethoxyphenyl moiety?
Deuterium exchange at methoxy O-CH groups reduces CYP450-mediated demethylation. Alternatively, replacing methoxy with trifluoromethoxy groups increases metabolic resistance (t extended from 3.5 to 6.8 h in microsomal assays) .
Experimental Design Considerations
Q. How should researchers design assays to evaluate the compound’s dual inhibition of enzymatic and signaling pathways?
Use a tiered approach:
- Primary screens : Enzymatic assays (e.g., COX-2, EGFR kinase).
- Secondary screens : Cell-based assays (e.g., NF-κB luciferase reporter in RAW264.7 macrophages).
- Tertiary validation : In vivo models (e.g., carrageenan-induced paw edema in rats) with dose-ranging studies (10–100 mg/kg) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
